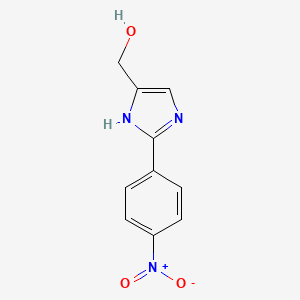
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is an organic compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various imidazole derivatives, amino-substituted compounds, and other functionalized molecules depending on the specific reaction pathway.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanol: Similar in structure but lacks the imidazole ring.
(4-Nitrophenyl)imidazole: Contains the nitrophenyl and imidazole groups but lacks the methanol group.
(4-Nitrophenyl)aziridin-2-ylmethanol: Contains a similar nitrophenyl group but with an aziridine ring instead of imidazole.
Uniqueness
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is unique due to the combination of the nitrophenyl group, imidazole ring, and methanol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9N3O3/c14-6-8-5-11-10(12-8)7-1-3-9(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12) |
InChI Key |
OOJMZHZOPADIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















